6-Fluoro-2-iodobenzo[d]thiazole

Catalog No.
S12293713
CAS No.
1188247-97-3
M.F
C7H3FINS
M. Wt
279.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-iodobenzo[d]thiazole

CAS Number

1188247-97-3

Product Name

6-Fluoro-2-iodobenzo[d]thiazole

IUPAC Name

6-fluoro-2-iodo-1,3-benzothiazole

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

InChI

InChI=1S/C7H3FINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

UFIROZYAQCFBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)I

6-Fluoro-2-iodobenzo[d]thiazole is a highly reactive, di-halogenated heterocyclic building block characterized by a selectively addressable 2-iodo position and an inert 6-fluoro substituent. The distinct bond dissociation energy difference between the C2-I and C6-F bonds enables highly chemoselective cross-coupling reactions, including Suzuki, Stille, Negishi, and specialized organometallic couplings [1]. It is primarily procured as a precursor for the synthesis of fluorinated benzothiazole derivatives, including metabolically stable pharmaceutical intermediates and advanced open-shell paramagnetic materials, where its high reactivity permits the use of mild reaction conditions that preserve delicate molecular architectures [2].

Substituting 6-fluoro-2-iodobenzo[d]thiazole with the more common 2-bromo-6-fluorobenzo[d]thiazole fundamentally compromises processability in thermally sensitive syntheses. The stronger C-Br bond requires elevated temperatures and aggressive catalytic systems for activation, which can degrade delicate coupling partners such as nitronyl nitroxide radicals or complex biological pharmacophores [2]. Conversely, utilizing the unfluorinated 2-iodobenzo[d]thiazole fails to impart critical metabolic resistance, as it leaves the 6-position vulnerable to rapid enzymatic oxidation [1]. This lack of fluorination also alters the target's lipophilicity and electronic spin distribution, rendering generic unfluorinated analogs unsuitable for downstream medicinal chemistry and materials science applications that rely on the specific electron-withdrawing effect of the fluorine atom.

Mild-Condition Cross-Coupling for Thermally Sensitive Substrates

The 2-iodo substitution on 6-fluoro-2-iodobenzo[d]thiazole provides a significantly lower activation barrier for palladium-catalyzed cross-coupling compared to brominated alternatives. In syntheses involving sterically hindered or thermally fragile organometallic reagents (such as nitronyl nitroxide gold or copper derivatives), this compound achieves efficient conversion (e.g., ~70-78% yield) at temperatures between 20 °C and 70 °C [1]. In contrast, achieving similar activation with 2-bromo-6-fluorobenzo[d]thiazole typically requires temperatures exceeding 90-100 °C, which leads to the thermal decomposition of sensitive radical species [2].

Evidence DimensionRequired coupling temperature for sensitive organometallics
Target Compound DataEfficient conversion at 20 °C to 70 °C
Comparator Or Baseline2-Bromo-6-fluorobenzo[d]thiazole (requires >90-100 °C)
Quantified Difference~30-80 °C reduction in required process temperature
ConditionsPd-catalyzed cross-coupling with sterically hindered organogold/organocopper reagents

Prevents the thermal decomposition of delicate functional groups and radical species during complex molecule assembly, improving overall process yield.

Absolute Chemoselectivity in Di-Halogenated Scaffolds

The thermodynamic disparity between the C2-I and C6-F bonds ensures absolute regiocontrol during cross-coupling. Under standard palladium-catalyzed conditions, 6-fluoro-2-iodobenzo[d]thiazole undergoes >99% selective substitution at the C2 position, leaving the C6-fluoro group entirely intact [1]. When utilizing di-halogenated comparators with closer bond dissociation energies, such as 2,6-dibromobenzo[d]thiazole, the reactions frequently yield statistical mixtures of C2-coupled, C6-coupled, and bis-coupled products, necessitating complex chromatographic separations [2].

Evidence DimensionRegiomeric purity of the cross-coupled product
Target Compound Data>99% selective coupling at the C2-iodo position
Comparator Or Baseline2,6-Dibromobenzo[d]thiazole (yields mixed regioisomers)
Quantified DifferenceNear-total elimination of off-target C6 coupling
ConditionsStandard palladium-catalyzed Suzuki-Miyaura or Stille coupling conditions

Drastically reduces downstream purification costs and maximizes the yield of the desired mono-substituted intermediate in industrial workflows.

Enhancement of Downstream Metabolic Stability

Procuring the 6-fluoro derivative rather than the unfluorinated 2-iodobenzo[d]thiazole is critical for medicinal chemistry applications. The fluorine atom at the 6-position provides a strong electron-withdrawing effect and steric shielding that effectively blocks cytochrome P450-mediated aromatic hydroxylation [2]. Downstream pharmacophores synthesized from 6-fluoro-2-iodobenzo[d]thiazole exhibit significantly extended in vitro half-lives in liver microsome assays compared to those derived from the unfluorinated baseline [1].

Evidence DimensionSusceptibility to CYP450-mediated aromatic hydroxylation
Target Compound Data6-Fluoro substitution blocks oxidation at the C6 position
Comparator Or Baseline2-Iodobenzo[d]thiazole (vulnerable to rapid C6 hydroxylation)
Quantified DifferenceSignificant extension of in vivo/in vitro half-life for downstream derivatives
ConditionsIn vitro liver microsome stability assays of derived benzothiazole pharmacophores

Dictates procurement for medicinal chemistry programs where benzothiazole ring oxidation is a known pharmacokinetic liability.

Synthesis of Open-Shell Paramagnetic Materials

Directly leveraging its low-temperature cross-coupling capabilities, this compound is optimal for synthesizing stable radical compounds. It allows for mild cross-coupling with sterically hindered nitronyl nitroxide gold or copper complexes, yielding functionalized paramagnetic materials without the thermal degradation associated with brominated precursors [1].

Development of Metabolically Stable Kinase Inhibitors

In oncology and neurology drug discovery, the 6-fluoro group prevents CYP450-mediated oxidation at the vulnerable 6-position of the benzothiazole core. This makes it a superior building block for synthesizing API libraries with extended pharmacokinetic half-lives compared to unfluorinated analogs [2].

Regioselective Library Synthesis for Agrochemicals

The absolute chemoselectivity of the C2-iodo over the C6-fluoro position enables automated, high-throughput Suzuki and Stille coupling workflows. This streamlines the discovery of lipophilic agrochemical agents by eliminating the need for complex regioisomer separations that plague di-brominated scaffolds [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

278.90150 g/mol

Monoisotopic Mass

278.90150 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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